Lipophilicity (XLogP3) as a Predictor of Membrane Permeability and Bioavailability in Drug Design
The compound exhibits a computed XLogP3 value of 4.2, which is substantially higher than that of less chlorinated analogs. This indicates significantly greater lipophilicity, a critical parameter influencing membrane permeability and biological distribution [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | Benzyl Chloride (2.3); 4-Chlorobenzyl Chloride (3.0); 2,4-Dichlorobenzyl Chloride (3.6) (computed PubChem data) |
| Quantified Difference | Delta of +1.9, +1.2, and +0.6 relative to the comparators, respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeability and can enhance a drug candidate's oral bioavailability and CNS penetration, making it a superior choice for designing bioactive molecules that require these properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 14939, 1,3,5-Trichloro-2-(chloromethyl)benzene. https://pubchem.ncbi.nlm.nih.gov/compound/2,4,6-trichlorobenzyl chloride. View Source
